(5-ethyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by an ethyl group attached to the nitrogen at position 5 and a methanol group attached to the carbon at position 3 of the triazole ring.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It is known that triazole compounds can form hydrogen bonds with their targets due to the presence of nitrogen atoms in the triazole ring . This can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Triazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple pathways .
Biochemical Analysis
Biochemical Properties
(5-ethyl-1H-1,2,4-triazol-3-yl)methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. Additionally, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol has been shown to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This compound also influences gene expression by interacting with DNA and RNA polymerases, thereby affecting the transcription and translation processes. The modulation of enzyme activity and gene expression by (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is a key aspect of its biochemical mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that (5-ethyl-1H-1,2,4-triazol-3-yl)methanol can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression patterns .
Dosage Effects in Animal Models
The effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
(5-ethyl-1H-1,2,4-triazol-3-yl)methanol is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and reduction of various substrates. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of ethyl hydrazine with formic acid to form ethyl hydrazinecarboxylate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the triazole ring with sodium borohydride to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces dihydrotriazole derivatives.
Substitution: Produces halogenated or alkylated triazole derivatives.
Scientific Research Applications
(5-ethyl-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Used in the production of agrochemicals and as a corrosion inhibitor
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-1H-1,2,4-triazol-3-yl)methanol
- (5-phenyl-1H-1,2,4-triazol-3-yl)methanol
- (5-benzyl-1H-1,2,4-triazol-3-yl)methanol
Uniqueness
(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
(3-ethyl-1H-1,2,4-triazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSRAZVFRZKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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